molecular formula C10H3F12N B14490757 2,3,4,6-Tetrakis(trifluoromethyl)aniline CAS No. 65537-99-7

2,3,4,6-Tetrakis(trifluoromethyl)aniline

Cat. No.: B14490757
CAS No.: 65537-99-7
M. Wt: 365.12 g/mol
InChI Key: HRQLUBRHACXYCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,6-Tetrakis(trifluoromethyl)aniline is a chemical compound with the molecular formula C10H3F12N. It is characterized by the presence of four trifluoromethyl groups attached to an aniline ring. This compound is known for its unique chemical properties, making it a subject of interest in various scientific research fields .

Preparation Methods

The synthesis of 2,3,4,6-Tetrakis(trifluoromethyl)aniline typically involves the use of trifluoromethylation reactions. One common method is the reaction of aniline with trifluoromethylating agents under specific conditions. For instance, the use of hexafluoroisopropanol (HFIP) as a solvent has been shown to facilitate the trifluoromethylation process by establishing a hydrogen bonding network with the aniline and trifluoromethyl reagent . Industrial production methods may involve large-scale trifluoromethylation reactions using similar reagents and conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,3,4,6-Tetrakis(trifluoromethyl)aniline undergoes various chemical reactions, including:

Scientific Research Applications

2,3,4,6-Tetrakis(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism by which 2,3,4,6-Tetrakis(trifluoromethyl)aniline exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

2,3,4,6-Tetrakis(trifluoromethyl)aniline can be compared to other trifluoromethylated anilines, such as 2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline and 2,6-dichloro-4-(trifluoromethyl)aniline. While these compounds share similar structural features, this compound is unique due to the presence of four trifluoromethyl groups, which significantly enhance its chemical reactivity and stability .

Properties

CAS No.

65537-99-7

Molecular Formula

C10H3F12N

Molecular Weight

365.12 g/mol

IUPAC Name

2,3,4,6-tetrakis(trifluoromethyl)aniline

InChI

InChI=1S/C10H3F12N/c11-7(12,13)2-1-3(8(14,15)16)6(23)5(10(20,21)22)4(2)9(17,18)19/h1H,23H2

InChI Key

HRQLUBRHACXYCV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1C(F)(F)F)N)C(F)(F)F)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.